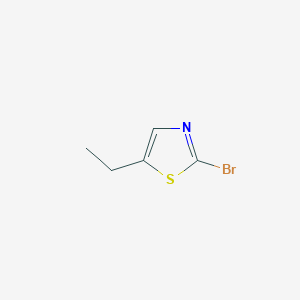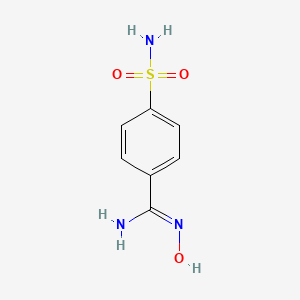
对磺酰基苯甲酰胺肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Sulfamylbenzamidoxime is not directly mentioned in the provided papers. However, the papers do discuss various sulfamates and sulfamides, which are related to the sulfamyl group mentioned in the compound of interest. These compounds are often explored for their potential pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The sulfamate group, in particular, is a common feature in many biologically active compounds and is known for its ability to inhibit enzymes such as carbonic anhydrases .
Synthesis Analysis
The synthesis of sulfamate-related compounds often involves the introduction of the sulfamate group into the molecule. For example, the synthesis of cyclic sulfate analogues, such as RWJ-37947, involves the addition of methylmagnesium bromide to an aldehyde followed by sulfamation . Another approach is the desymmetrizing N-oxidation of pyridyl sulfoximines using peptide catalysts to obtain chiral sulfoximines . Additionally, the synthesis of aromatic sulfamates can be achieved through a sulfamoylation reaction of phenolic precursors .
Molecular Structure Analysis
The molecular structure of sulfamate compounds is characterized by the presence of a sulfamate group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group. The crystal structure of a sulfamidophosphonate derivative revealed a distorted tetrahedral configuration around the phosphorus atom, which is a common feature in phosphonate derivatives . The molecular structure is crucial for the biological activity of these compounds, as it determines the ability to interact with biological targets such as enzymes.
Chemical Reactions Analysis
Sulfamate compounds can undergo various chemical reactions, including sulfamoylation, which is the introduction of a sulfamate group into a molecule. The reactivity of the sulfamate group allows for the synthesis of diverse derivatives with potential pharmacological activities. For instance, the synthesis of pyrazoline-based aromatic sulfamates involves the reaction of chalcones with isoniazid in the presence of sulfamic acid . These reactions are important for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamate compounds, such as solubility, lipophilicity, and stability, are important for their pharmacokinetic and pharmacodynamic profiles. For example, the log P values for topiramate and its analogue RWJ-37947 were determined to be less than optimal for CNS active agents, which suggests that these compounds may have limited ability to cross the blood-brain barrier . The properties of these compounds can be fine-tuned through structural modifications to improve their therapeutic potential.
科学研究应用
1. 神经毒性和神经病理学
全氟辛烷磺酸 (PFOS) 是一种与磺酰胺(如对磺酰基苯甲酰胺肟)相关的化合物,已对其神经毒性作用进行了研究。使用秀丽隐杆线虫作为模式生物的研究表明,PFOS 可引起多巴胺能神经病理学。这项研究表明,PFOS 和可能相关的磺酰胺可能具有特定神经系统效应,例如多巴胺能神经毒性,这可能对了解人类中的类似影响有意义 (Sammi et al., 2019)。
2. 抗菌和治疗应用
磺酰胺化合物,包括与对磺酰基苯甲酰胺肟相似的结构,作为抑菌抗生素有着悠久的历史。它们已被用于治疗细菌感染,并且还在针对其他微生物的治疗中得到应用。现代对磺酰胺的研究探索了它们在各种治疗领域的应用,例如抗病毒治疗、抗癌剂和阿尔茨海默病药物。这篇综述深入了解了磺酰胺在各种医学应用中的持续相关性 (Gulcin & Taslimi, 2018)。
3. 酶促作用和耐药性
对二氢蝶酸合酶(磺酰胺(如对磺酰基苯甲酰胺肟)的作用靶标)的研究阐明了这些药物的作用机制和耐药性的出现。了解这种酶的结构和功能动态有助于理解磺酰胺如何抑制细菌生长以及对这些药物的耐药性如何发展。这些知识对于设计对耐药机制不那么敏感的新药至关重要 (Yun et al., 2012)。
作用机制
Target of Action
p-Sulfamylbenzamidoxime is a type of sulfonamide, a class of antimicrobial drugs that are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
The compound’s mode of action is primarily based on its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . By mimicking PABA, p-Sulfamylbenzamidoxime competitively inhibits the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by p-Sulfamylbenzamidoxime is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids and amino acids, so its depletion leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
The pharmacokinetics of p-Sulfamylbenzamidoxime, like other sulfonamides, likely involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of p-Sulfamylbenzamidoxime’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial component needed for nucleic acid and protein synthesis. This leads to the cessation of bacterial growth and eventually bacterial death .
属性
IUPAC Name |
N'-hydroxy-4-sulfamoylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-1-3-6(4-2-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZXMZEEYPHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
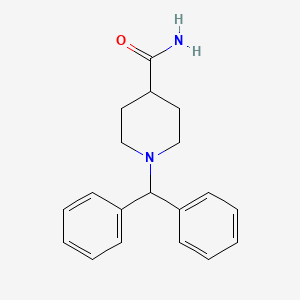

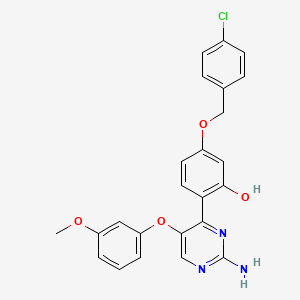
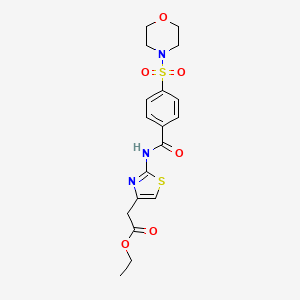
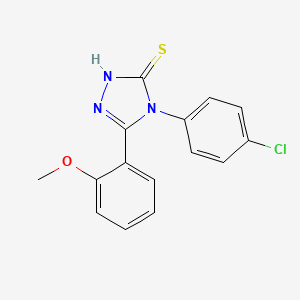
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)
![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)
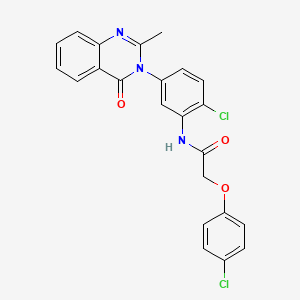

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

